molecular formula C12H7BrN4O2 B12924611 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-06-0

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12924611
CAS No.: 944581-06-0
M. Wt: 319.11 g/mol
InChI Key: NDXKWWQVZSSAHI-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 6-Bromo-2-(3-aminophenyl)imidazo[1,2-a]pyrimidine.

    Oxidation: Formation of oxidized derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine involves its interaction with various molecular targets and pathways:

Properties

CAS No.

944581-06-0

Molecular Formula

C12H7BrN4O2

Molecular Weight

319.11 g/mol

IUPAC Name

6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-2-1-3-10(4-8)17(18)19/h1-7H

InChI Key

NDXKWWQVZSSAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=NC3=N2)Br

Origin of Product

United States

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